

Spectroscopic Analysis of Sodium D-Tartrate Dihydrate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Sodium D-tartrate

Cat. No.: B8752118

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FTIR) and Raman spectroscopic analysis of **Sodium D-tartrate** dihydrate ($\text{Na}_2\text{C}_4\text{H}_4\text{O}_6 \cdot 2\text{H}_2\text{O}$). This document details the experimental methodologies, presents quantitative spectral data, and offers vibrational assignments for the observed spectral features.

Introduction

Sodium D-tartrate dihydrate is the sodium salt of D-tartaric acid, a chiral molecule widely used in the food and pharmaceutical industries as a sequestrant, emulsifier, and stabilizer.^{[1][2]} Its specific stereochemistry and crystalline structure make spectroscopic analysis a critical tool for identification, quality control, and research into its molecular interactions. Vibrational spectroscopy, encompassing both FTIR and Raman techniques, provides a detailed fingerprint of the molecule's structure, revealing information about its functional groups and their local environment.

Experimental Protocols

Detailed methodologies for conducting FTIR and Raman spectroscopy on solid samples of **Sodium D-tartrate** dihydrate are outlined below. These protocols are based on standard practices for the analysis of crystalline powders.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by the sample, providing information on the vibrational modes of its functional groups.

2.1.1. KBr Pellet Method

- Sample Preparation:
 - Approximately 1-2 mg of finely ground **Sodium D-tartrate** dihydrate is mixed with 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.
 - The mixture is thoroughly ground to ensure a homogeneous distribution of the sample within the KBr matrix.
 - The powdered mixture is then transferred to a pellet-pressing die.
 - A hydraulic press is used to apply a pressure of 8-10 tons to the die, forming a transparent or translucent pellet.
- Instrumentation and Data Acquisition:
 - A background spectrum of the empty sample compartment is recorded to account for atmospheric CO₂ and water vapor.
 - The KBr pellet containing the sample is placed in the spectrometer's sample holder.
 - The FTIR spectrum is recorded in the mid-IR range (typically 4000-400 cm⁻¹) with a resolution of 4 cm⁻¹.
 - Multiple scans (e.g., 32 or 64) are co-added to improve the signal-to-noise ratio.

2.1.2. Attenuated Total Reflectance (ATR) Method

- Sample Preparation:
 - A small amount of the powdered **Sodium D-tartrate** dihydrate is placed directly onto the ATR crystal (e.g., diamond or germanium).
- Instrumentation and Data Acquisition:

- A background spectrum of the clean, empty ATR crystal is recorded.
- A pressure arm is used to ensure firm and uniform contact between the sample and the crystal.
- The FTIR-ATR spectrum is recorded over the desired spectral range (e.g., 4000-600 cm^{-1}) with a resolution of 4 cm^{-1} .
- An appropriate number of scans are averaged to obtain a high-quality spectrum.

Raman Spectroscopy

Raman spectroscopy is a light scattering technique that provides information on the vibrational, rotational, and other low-frequency modes in a molecule.

- Sample Preparation:
 - A small amount of the crystalline **Sodium D-tartrate** dihydrate powder is placed on a microscope slide or in a sample holder.
- Instrumentation and Data Acquisition:
 - A Raman spectrometer equipped with a laser excitation source (e.g., 532 nm or 785 nm) is used.
 - The laser is focused onto the sample using a microscope objective.
 - The scattered light is collected and directed to a diffraction grating and a detector.
 - The Raman spectrum is recorded over a typical range of 3500-100 cm^{-1} .
 - The laser power and acquisition time are optimized to obtain a good signal-to-noise ratio while avoiding sample degradation.

Data Presentation and Vibrational Assignments

The following tables summarize the characteristic vibrational frequencies of **Sodium D-tartrate** dihydrate observed in FTIR and Raman spectra, along with their proposed assignments based

on published data for tartrate compounds.[3][4]

Table 1: FTIR Spectral Data and Vibrational Assignments for **Sodium D-Tartrate** Dihydrate

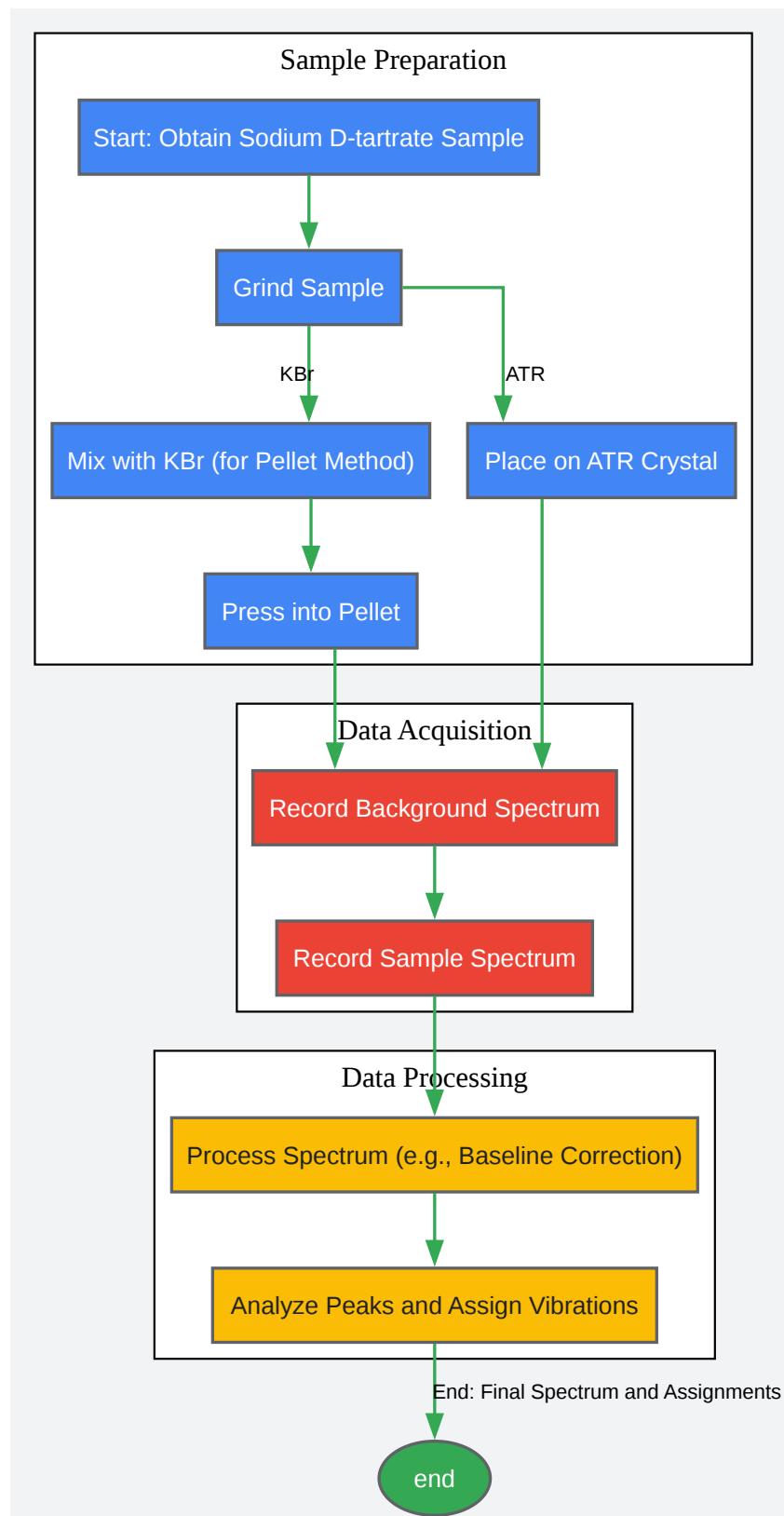
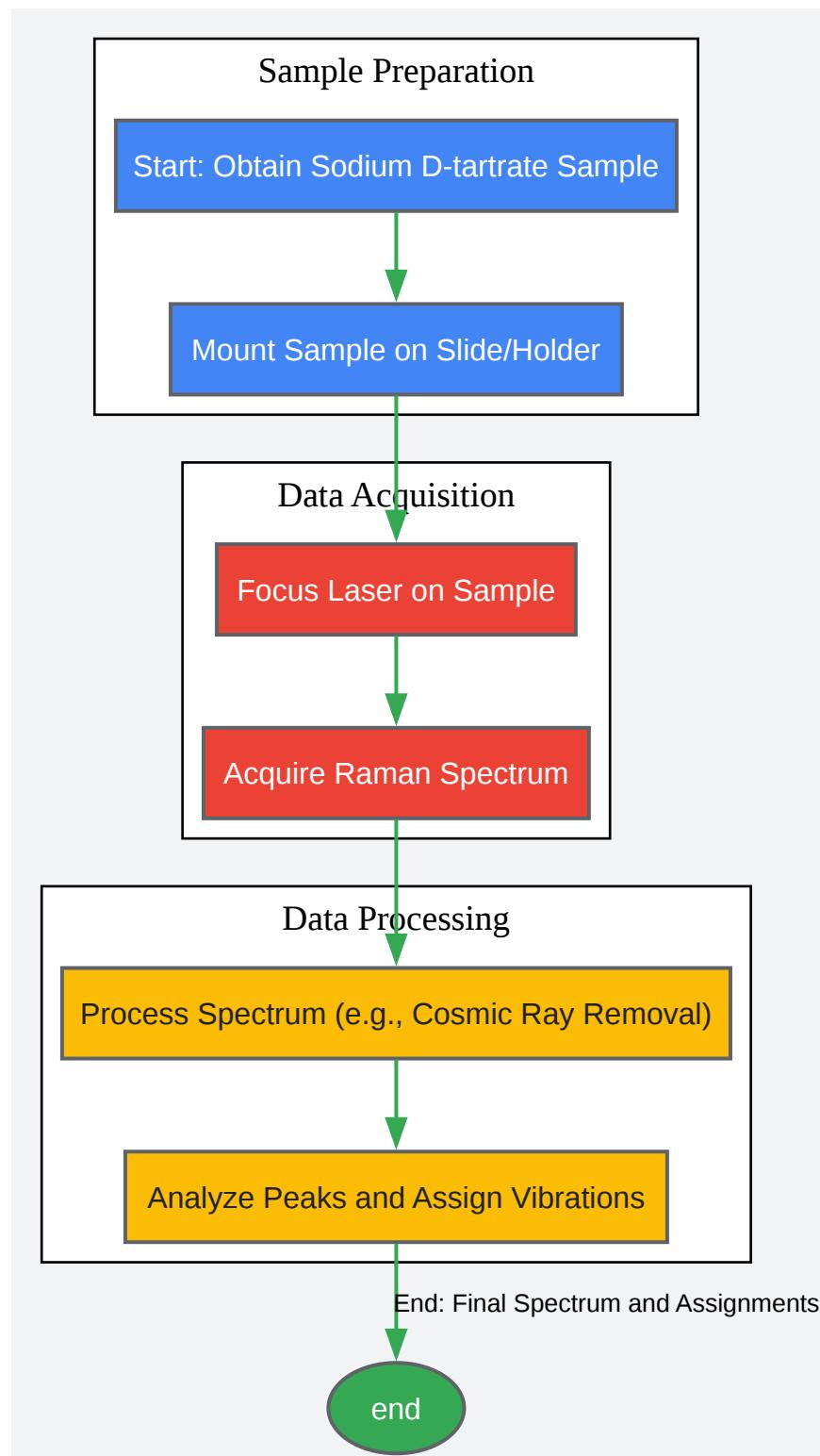

Wavenumber (cm ⁻¹)	Intensity	Vibrational Assignment
~3400	Strong, Broad	O-H stretching (water of hydration and hydroxyl groups)
~2980	Weak	C-H stretching
~1610	Strong	C=O asymmetric stretching (carboxylate)
~1450	Medium	C-H bending
~1400	Strong	C=O symmetric stretching (carboxylate)
~1270	Medium	C-O-H bending
~1110	Strong	C-O stretching (hydroxyl)
~1070	Strong	C-C stretching
~890	Medium	C-H out-of-plane bending
~710	Medium	COO ⁻ rocking

Table 2: Raman Spectral Data and Vibrational Assignments for **Sodium D-Tartrate** Dihydrate

Wavenumber (cm ⁻¹)	Intensity	Vibrational Assignment
~2985	Medium	C-H stretching
~2940	Medium	C-H stretching
~1430	Strong	C=O symmetric stretching (carboxylate)
~1120	Medium	C-O stretching (hydroxyl)
~1090	Strong	C-C stretching
~920	Medium	C-COO stretching
~840	Medium	O-C-C bending
~590	Medium	COO ⁻ wagging
~440	Medium	C-C-O bending
~250	Strong	Lattice vibrations


Visualization of Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental protocols for FTIR and Raman analysis.

[Click to download full resolution via product page](#)

Caption: Workflow for FTIR analysis of **Sodium D-tartrate**.

[Click to download full resolution via product page](#)

Caption: Workflow for Raman analysis of **Sodium D-tartrate**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Sodium tartrate - Wikipedia [en.wikipedia.org]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. scialert.net [scialert.net]
- 4. ias.ac.in [ias.ac.in]
- To cite this document: BenchChem. [Spectroscopic Analysis of Sodium D-Tartrate Dihydrate: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b8752118#spectroscopic-analysis-of-sodium-d-tartrate-ftir-raman>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com